

ML162-yne: A Technical Guide to its Mechanism of Action in Inducing Ferroptosis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest					
Compound Name:	ML162-yne				
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Executive Summary

ML162-yne is a potent inducer of ferroptosis, a form of regulated cell death driven by iron-dependent lipid peroxidation. Initially characterized as a specific, covalent inhibitor of Glutathione Peroxidase 4 (GPX4), recent evidence has introduced a compelling alternative mechanism involving the inhibition of Thioredoxin Reductase 1 (TXNRD1). This guide provides a comprehensive overview of the current understanding of **ML162-yne**'s mechanism of action, presenting evidence for both proposed targets. It details key experimental protocols to investigate its activity and summarizes relevant quantitative data to support further research and development.

The Evolving Mechanism of Action of ML162-yne

ML162-yne is a derivative of the ferroptosis-inducing compound ML162, featuring a terminal alkyne group for use in click chemistry applications, such as target identification and visualization. For years, ML162 was widely regarded as a canonical inhibitor of GPX4, a key enzyme that detoxifies lipid hydroperoxides, thereby protecting cells from ferroptosis. However, a landmark 2023 study by Cheff et al. has challenged this model, suggesting that ML162 and the related compound RSL3 do not directly inhibit GPX4 but rather exert their ferroptotic effects through the inhibition of TXNRD1, another crucial selenoenzyme in cellular redox control.[1][2]



The GPX4 Inhibition Hypothesis

The central role of GPX4 in preventing ferroptosis is well-established. By reducing lipid hydroperoxides to non-toxic lipid alcohols, GPX4 is a critical guardian against the iron-catalyzed lipid peroxidation that defines this cell death pathway. The initial classification of ML162 as a direct GPX4 inhibitor was supported by its ability to induce hallmark features of ferroptosis, such as the accumulation of lipid reactive oxygen species (ROS), which could be rescued by the radical-trapping antioxidant ferrostatin-1.

The TXNRD1 Inhibition Hypothesis: A Paradigm Shift?

The study by Cheff et al. presented compelling evidence that ML162 does not directly inhibit the enzymatic activity of recombinant GPX4.[1][3] Instead, their research demonstrated that ML162 is an efficient inhibitor of TXNRD1.[1][2][3] TXNRD1 is a key component of the thioredoxin system, which works in parallel with the glutathione system to maintain cellular redox homeostasis. Inhibition of TXNRD1 can lead to a buildup of oxidative stress, which could indirectly precipitate the lipid peroxidation characteristic of ferroptosis. This finding necessitates a re-evaluation of data from studies that have used ML162 as a specific GPX4 inhibitor.

Quantitative Data Summary

The following table summarizes key quantitative data related to the activity of ML162 and related compounds. It is important to interpret this data in the context of the evolving understanding of ML162's primary target.



Compound	Target(s)	Assay Type	Cell Line/Syste m	IC50	Reference(s
ML162	GPX4 (disputed), TXNRD1	Cell Viability	HRAS G12V- expressing BJ fibroblasts	25 nM	[2]
ML162	GPX4 (disputed), TXNRD1	Cell Viability	Wild-type BJ fibroblasts	578 nM	[2]
ML162	GPX4 (disputed), TXNRD1	Cell Viability	HT-1080	0.06 μΜ	[2]
ML162	GPX4 (disputed), TXNRD1	Cell Viability	HCT-116	Not specified	[2]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of **ML162-yne**.

Affinity Pull-Down Assay for Target Identification

This protocol is designed to identify the binding partners of **ML162-yne** using its alkyne handle for click chemistry-based affinity purification.

Materials:

- ML162-yne
- Azide-biotin conjugate
- Copper(I) catalyst (e.g., CuSO4 and a reducing agent like sodium ascorbate)
- Ligand (e.g., TBTA)



- · Streptavidin-coated magnetic beads
- Cell lysate
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Wash buffers
- Elution buffer (e.g., SDS-PAGE sample buffer)

Procedure:

- Cell Lysis: Harvest cells and lyse them in ice-cold lysis buffer.
- Incubation with ML162-yne: Incubate the cell lysate with ML162-yne at a predetermined concentration and time.
- Click Chemistry Reaction: Add the azide-biotin conjugate, copper(I) catalyst, and ligand to the lysate and incubate to allow the cycloaddition reaction to occur.
- Capture with Streptavidin Beads: Add streptavidin-coated magnetic beads to the lysate and incubate to capture the biotinylated protein complexes.
- Washing: Wash the beads extensively to remove non-specific binders.
- Elution: Elute the bound proteins from the beads using elution buffer.
- Analysis: Analyze the eluted proteins by SDS-PAGE and identify potential binding partners by mass spectrometry.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target in a cellular context.[4][5][6][7]

Materials:



- ML162-yne
- Intact cells or cell lysate
- PBS or appropriate buffer
- Thermal cycler
- Centrifuge
- SDS-PAGE and Western blotting reagents
- Antibodies against putative targets (e.g., GPX4, TXNRD1)

Procedure:

- Treatment: Treat intact cells or cell lysate with ML162-yne or a vehicle control.
- Heating: Aliquot the treated samples and heat them to a range of temperatures in a thermal cycler for a defined period (e.g., 3 minutes).
- Lysis (for intact cells): Lyse the cells after heating.
- Centrifugation: Centrifuge the samples to pellet aggregated proteins.
- Analysis: Analyze the soluble fraction by SDS-PAGE and Western blotting using antibodies
 against the target protein(s). A shift in the melting curve to a higher temperature in the
 presence of ML162-yne indicates target engagement.

Lipid Peroxidation Assay using C11-BODIPY 581/591

This assay measures the accumulation of lipid hydroperoxides, a hallmark of ferroptosis, using the fluorescent probe C11-BODIPY 581/591.[1][8][9][10][11]

Materials:

- C11-BODIPY 581/591 fluorescent probe
- · Cells of interest



ML162-yne

Fluorescence microscope or flow cytometer

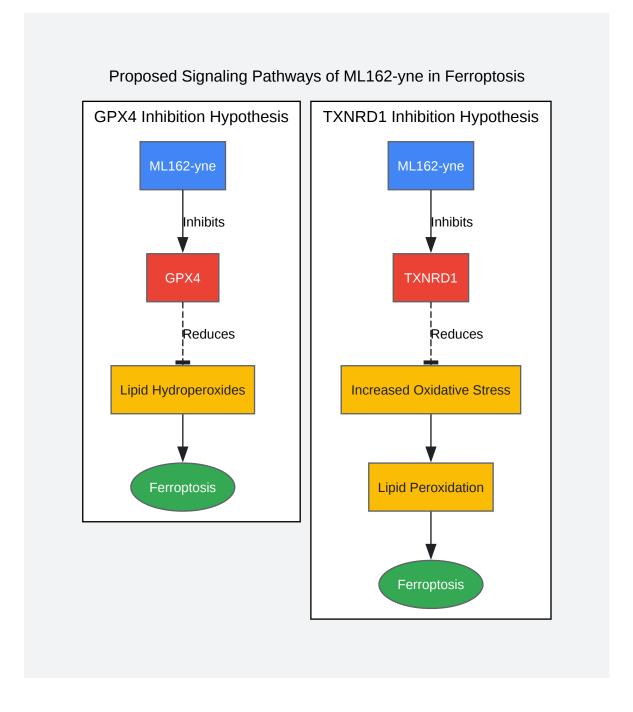
Procedure:

- Cell Treatment: Treat cells with **ML162-yne** for the desired time.
- Staining: In the final 30-60 minutes of treatment, add C11-BODIPY 581/591 to the cell culture medium at a final concentration of 1-5 μ M.
- Washing: Wash the cells with PBS to remove excess probe.
- Analysis:
 - Microscopy: Image the cells using appropriate filter sets to detect both the reduced (red fluorescence) and oxidized (green fluorescence) forms of the probe.
 - Flow Cytometry: Harvest the cells and analyze them on a flow cytometer, detecting both red and green fluorescence.
- Quantification: The ratio of green to red fluorescence intensity indicates the level of lipid peroxidation.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general experimental workflow for investigating the mechanism of action of **ML162-yne**.

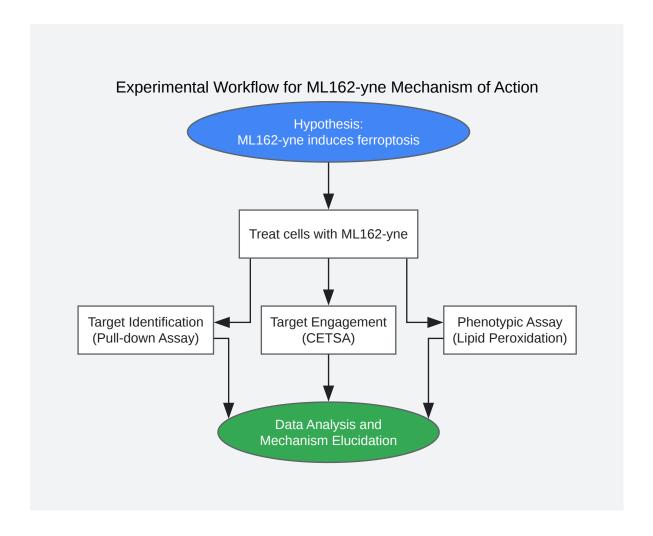




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Caption: Proposed signaling pathways of **ML162-yne**-induced ferroptosis.





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Caption: General experimental workflow for elucidating the mechanism of action of ML162-yne.

Conclusion

ML162-yne remains a valuable chemical probe for inducing and studying ferroptosis. However, the recent findings implicating TXNRD1 as a primary target necessitate a careful and critical approach to its use in research. Future studies should aim to dissect the relative contributions of GPX4 and TXNRD1 inhibition to the ferroptotic phenotype induced by **ML162-yne**. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the complex mechanism of action of this potent small molecule.



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- To cite this document: BenchChem. [ML162-yne: A Technical Guide to its Mechanism of Action in Inducing Ferroptosis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10857393#what-is-the-mechanism-of-action-of-ml162-yne]

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